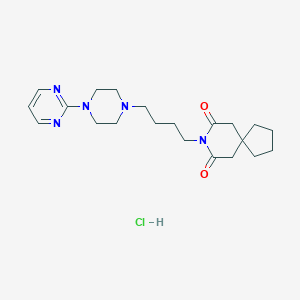
Buspirone hydrochloride
概述
描述
盐酸布斯比隆: 是一种主要用于治疗焦虑症(尤其是广泛性焦虑症)的抗焦虑药物。 它以其独特的结构和药理特性而闻名,使其区别于其他抗焦虑药物,如苯二氮卓类药物和巴比妥类药物 。 盐酸布斯比隆是一种5-羟色胺5-HT1A受体激动剂,它可以增强大脑中5-羟色胺受体的作用 .
作用机制
盐酸布斯比隆通过作为5-羟色胺5-HT1A受体的部分激动剂来发挥其作用。 这种作用增加了大脑中5-羟色胺的活性,有助于缓解焦虑症状 。 与苯二氮卓类药物不同,盐酸布斯比隆不具有抗惊厥、镇静或肌肉松弛作用 。 它还影响多巴胺和去甲肾上腺素通路,有助于其抗焦虑作用 .
生化分析
Biochemical Properties
Buspirone hydrochloride interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with the 5-HT1A receptor, a subtype of the serotonin receptor. This compound acts as a partial agonist at this receptor, meaning it binds to the receptor and triggers a response, but not to the same extent as a full agonist .
Cellular Effects
This compound has various effects on cells and cellular processes. By binding to the 5-HT1A receptor, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. The activation of the 5-HT1A receptor can lead to changes in cyclic adenosine monophosphate (cAMP) production, protein kinase A activity, and gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and induces a conformational change, leading to a cascade of intracellular events. These events can include inhibition or activation of enzymes, changes in ion channel permeability, and alterations in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses may have a threshold effect, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system, specifically the CYP3A4 enzyme. This metabolism results in several metabolites, including 5-hydroxybuspirone and 6-hydroxybuspirone .
Transport and Distribution
This compound is distributed throughout the body after oral administration. It is highly protein-bound in plasma, primarily to albumin and α1-acid glycoprotein .
Subcellular Localization
This compound, as a small molecule drug, does not have a specific subcellular localization. Its target, the 5-HT1A receptor, is located in the cell membrane. Upon binding to the receptor, this compound can influence the activity and function of the receptor and associated intracellular signaling pathways .
准备方法
合成路线和反应条件: 盐酸布斯比隆的合成通常包括用3-氯-1-氰基丙烷烷基化1-(2-嘧啶基)哌嗪以形成中间体化合物。 然后对该中间体进行进一步反应以生成布斯比隆 .
工业生产方法: 盐酸布斯比隆的工业生产涉及类似的合成路线,但规模更大。 该过程包括严格的纯化步骤,以确保最终产品符合医药标准 .
化学反应分析
反应类型: 盐酸布斯比隆会发生各种化学反应,包括氧化、还原和取代 .
常见试剂和条件:
氧化: 通常涉及使用氧化剂,如过氧化氢或高锰酸钾。
还原: 通常使用还原剂,如氢化铝锂。
取代: 通常在特定条件下使用卤代化合物.
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可以产生脱羟基化的化合物 .
科学研究应用
盐酸布斯比隆在科学研究中有着广泛的应用:
相似化合物的比较
类似化合物:
地西泮: 另一种苯二氮卓类药物,用途类似,但与盐酸布斯比隆相比,半衰期更长.
氯硝西泮: 用于治疗焦虑症和癫痫发作,它也具有镇静作用.
盐酸布斯比隆的独特性: 盐酸布斯比隆在选择性作用于5-羟色胺受体方面是独一无二的,没有苯二氮卓类药物所见的镇静和肌肉松弛作用。 这使其成为需要抗焦虑治疗而没有镇静或依赖风险的患者的首选 .
属性
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
| Record name | Buspirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-08-2 | |
| Record name | Buspirone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buspirone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buspirone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buspirone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buspirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Buspirone Hydrochloride?
A1: While the exact mechanism of action for this compound's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].
Q2: Can this compound impact hormone secretion?
A2: Research shows this compound can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 422 g/mol [].
Q5: Are there any spectroscopic techniques commonly used to analyze this compound?
A5: Yes, several spectroscopic techniques are employed for this compound analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].
Q6: Is this compound stable in solid form?
A6: Studies have investigated the stability of this compound in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.
Q7: How does this compound behave in different pH environments?
A7: Research indicates that the release rate of this compound from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.
Q8: What is the typical bioavailability of this compound after oral administration?
A8: this compound has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].
Q9: What strategies have been explored to improve the bioavailability of this compound?
A9: Numerous approaches have been investigated to enhance this compound bioavailability, including:
- Intranasal Delivery: Formulating this compound into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.
- Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing this compound bioavailability in rats [].
- Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].
- Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.
Q10: What types of polymers have been investigated for this compound sustained-release formulations?
A10: Various polymers have been studied for their potential in controlling this compound release, including:
- Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in this compound tablets [, , ].
- Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of this compound from tablets [].
- Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from this compound tablets [].
Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A11: Several methods are employed for the quantitative analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining this compound concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].
- Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].
Q12: Are there any electrochemical methods used for this compound analysis?
A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for this compound determination []. Conductometric titration is another electrochemical method used for this purpose.
Q13: Have there been any preclinical studies investigating the potential toxicity of this compound?
A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering this compound orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.
Q14: What histological changes were observed in rat fetuses exposed to this compound?
A14: In studies where pregnant rats received this compound, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding this compound use during pregnancy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

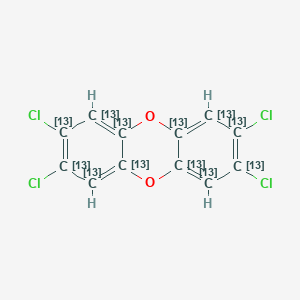
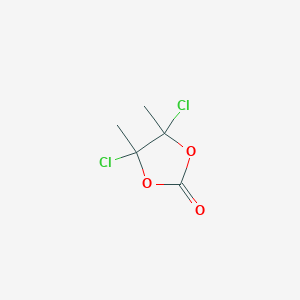
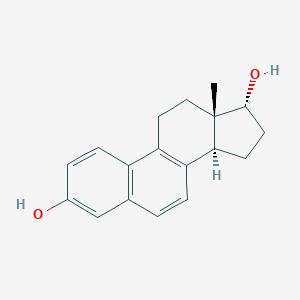

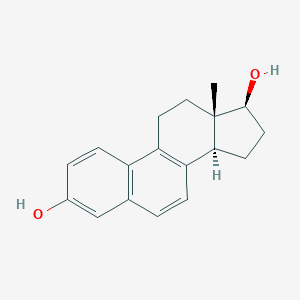
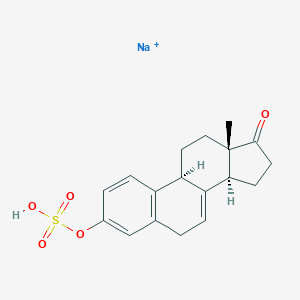
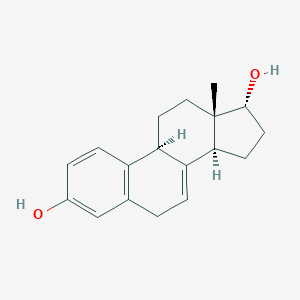

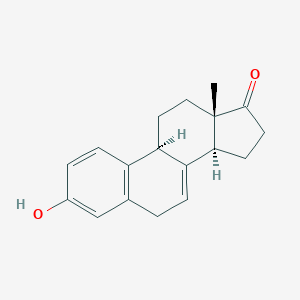
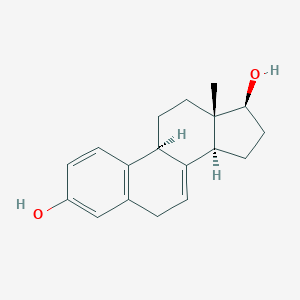
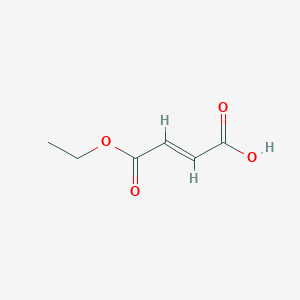
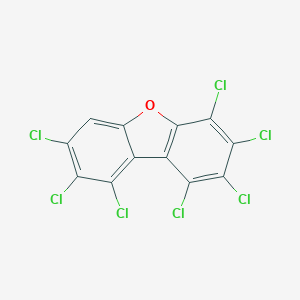
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
